6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-phenylthiazole with ethyl bromoacetate to form an intermediate, which is then reacted with morpholine and pyrimidine-4-carboxamide under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities with MPTC and exhibit similar pharmacological activities.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole also share structural features with MPTC and have diverse biological activities.
Uniqueness
This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
6-morpholin-4-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(17-12-18(23-14-22-17)25-8-10-27-11-9-25)21-7-6-16-13-28-20(24-16)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMVIZMZSOPLPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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